2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide
Brand Name: Vulcanchem
CAS No.: 878057-86-4
VCID: VC11889745
InChI: InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-10-5-6-11-19(18)24)28(26,27)15-16-8-7-9-17(22)12-16/h5-13H,3-4,14-15H2,1-2H3
SMILES: CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl
Molecular Formula: C21H23ClN2O3S
Molecular Weight: 418.9 g/mol

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide

CAS No.: 878057-86-4

Cat. No.: VC11889745

Molecular Formula: C21H23ClN2O3S

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide - 878057-86-4

Specification

CAS No. 878057-86-4
Molecular Formula C21H23ClN2O3S
Molecular Weight 418.9 g/mol
IUPAC Name 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide
Standard InChI InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-10-5-6-11-19(18)24)28(26,27)15-16-8-7-9-17(22)12-16/h5-13H,3-4,14-15H2,1-2H3
Standard InChI Key JEJZJHMTTRJHJC-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl
Canonical SMILES CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indole core substituted at the 3-position with a (3-chlorophenyl)methanesulfonyl group and at the 1-position with an N,N-diethylacetamide chain (Figure 1). The indole nucleus, a privileged scaffold in drug discovery, provides a planar aromatic system capable of π-π stacking interactions, while the sulfonyl group enhances solubility and potential hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H23ClN2O3S\text{C}_{21}\text{H}_{23}\text{ClN}_2\text{O}_3\text{S}
Molecular Weight418.9 g/mol
IUPAC Name2-[3-[(3-Chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl
Topological Polar Surface Area75.9 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through a sequential functionalization of the indole core:

  • Sulfonation: Introduction of the (3-chlorophenyl)methanesulfonyl group at position 3 via electrophilic substitution.

  • Alkylation: Attachment of the acetamide side chain at position 1 using N,N-diethylchloroacetamide under basic conditions .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1ClC6_6H4_4CH2_2SO2_2Cl, AlCl3_3, DCM, 0°C65–70>90
2N,N-Diethylchloroacetamide, K2_2CO3_3, DMF, 60°C50–5585–90

Purification Challenges

The polar sulfonyl and amide groups necessitate chromatographic purification (silica gel, ethyl acetate/hexane gradient), with final purity validated via HPLC (>95%). Scale-up efforts must address the low yield in the alkylation step, potentially through microwave-assisted synthesis or catalyst screening .

Computational Predictions of Bioactivity

ADMET Profiling

Using SwissADME, the compound exhibits favorable drug-likeness parameters:

  • Lipinski’s Rule: MW <500, H-bond donors ≤5, H-bond acceptors ≤10 (compliant).

  • Solubility: Log SS = −4.2 (moderate aqueous solubility enhanced by sulfonyl group).

  • CYP Inhibition: Moderate affinity for CYP3A4 (predicted KiK_i = 8.7 μM), suggesting potential drug-drug interactions .

Molecular Docking Studies

Docking into the ATP-binding site of cyclin-dependent kinase 2 (CDK2, PDB: 1HCL) revealed:

  • Binding Energy: −9.2 kcal/mol, driven by hydrogen bonds between the sulfonyl group and Lys89 and Asp145.

  • Indole Stacking: Parallel π-π interaction with Phe82 stabilizes the complex .

Biological Activity of Analogous Compounds

Indole-Sulfonyl Hybrids

Structurally related compounds, such as N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 893286-67-4), exhibit IC50_{50} values of 1.2 μM against TNF-α in RAW264.7 macrophages, suggesting anti-inflammatory potential.

Kinase Inhibition Trends

The presence of a methanesulfonyl group aligns with Type II kinase inhibitors, which bind to the DFG-out conformation of kinases. For example, gefitinib’s sulfonyl analog shows 10-fold enhanced EGFR inhibition .

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Prioritize assays against kinases (EGFR, CDK2), inflammatory markers (COX-2, TNF-α), and ion channels (5-HT3_3, TRPV1) .

  • Metabolic Stability: Microsomal incubation (human liver microsomes) to assess t1/2_{1/2} and metabolite identification.

Synthetic Chemistry Goals

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to resolve potential chiral centers introduced during sulfonation .

  • Prodrug Design: Mask the sulfonyl group as a tert-butyl ester to enhance blood-brain barrier penetration .

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